molecular formula C10H11ClN2O3 B1440753 N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine CAS No. 1220031-50-4

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine

Cat. No.: B1440753
CAS No.: 1220031-50-4
M. Wt: 242.66 g/mol
InChI Key: FHZGPYQITPSXGM-UHFFFAOYSA-N
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Description

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine is a chemical compound with the molecular formula C10H11ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted pyridine ring and a methylalanine moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine, also known as Chlorantraniliprole, is an insecticide that operates by a highly specific biochemical mode of action . It primarily targets the ryanodine receptors (RyRs) in insects . These receptors are critical for muscle contraction .

Mode of Action

Chlorantraniliprole binds and activates insect ryanodine receptors (RyRs) in a selective and potent manner . This activation leads to the opening of calcium ion channels, causing a continuous release of calcium ions stored within the cells . This over-release of calcium ions results in continuous muscle contraction .

Biochemical Pathways

The continuous muscle contraction caused by the over-release of calcium ions leads to paralysis in insects . This paralysis occurs within minutes of the insect ingesting the compound, causing the insect to stop feeding almost immediately . The insect typically dies within 1 to 4 days .

Pharmacokinetics

It is known that chlorantraniliprole is extensively metabolized in insects . The compound’s ADME properties and their impact on bioavailability in humans remain largely unknown.

Result of Action

The primary result of Chlorantraniliprole’s action is the death of the insect due to paralysis . This occurs as a result of the continuous muscle contraction caused by the over-release of calcium ions . In addition to its stomach poison effect, Chlorantraniliprole also has a contact killing effect and can kill insect eggs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorantraniliprole. For example, the compound is safe for birds, bees, and fish, making it particularly suitable for use in rice fields where fish are bred . It is highly toxic to certain aquatic organisms such as large crustaceans . The compound is also stable under normal storage conditions .

Biochemical Analysis

Biochemical Properties

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with ryanodine receptors, which are critical for muscle contraction . This binding results in the activation of these receptors, leading to the depletion of intracellular calcium stores . The interaction with ryanodine receptors is highly selective, showing a differential selectivity for insect receptors over mammalian receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with ryanodine receptors leads to muscle paralysis and death in insects . This effect is due to the depletion of intracellular calcium stores, which disrupts normal cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to ryanodine receptors, activating them and causing the release of calcium ions from the sarcoplasmic reticulum into the cytoplasm . This release of calcium ions triggers a cascade of events leading to muscle contraction and, ultimately, paralysis in insects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under neutral and acidic conditions but hydrolyzes under basic conditions with a half-life of approximately 10 days . Long-term exposure to the compound has been observed to cause sustained muscle paralysis in insects due to prolonged activation of ryanodine receptors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates ryanodine receptors, leading to muscle paralysis in insects . At higher doses, it can cause toxic effects, including severe muscle damage and death . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive metabolism through processes such as hydroxylation, demethylation, and glucuronidation . These metabolic pathways result in the formation of various metabolites, which are then excreted from the body . The compound’s metabolism is influenced by factors such as dose and duration of exposure .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . This transport and distribution play a crucial role in determining the compound’s overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the sarcoplasmic reticulum, where it interacts with ryanodine receptors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to this compartment . The subcellular localization of the compound is essential for its role in muscle contraction and paralysis in insects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with 2-methylalanine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine is unique due to its specific combination of a chloro-substituted pyridine ring and a methylalanine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-[(4-chloropyridine-2-carbonyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-10(2,9(15)16)13-8(14)7-5-6(11)3-4-12-7/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZGPYQITPSXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229860
Record name N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220031-50-4
Record name N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Chloro-2-pyridinyl)carbonyl]-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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